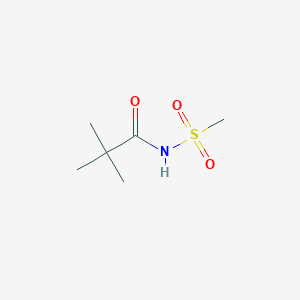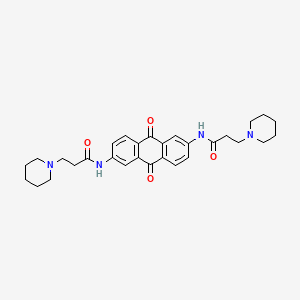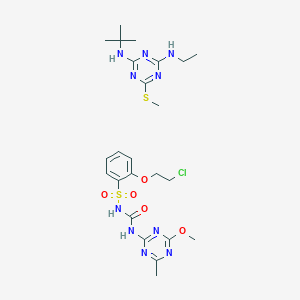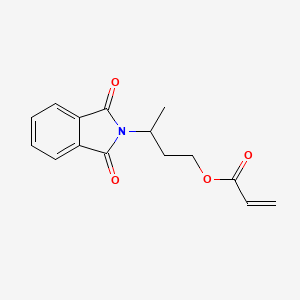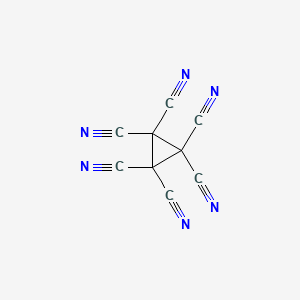
(2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common approach is to start with commercially available starting materials and perform a series of reactions such as amination, reduction, and condensation to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, which can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
Its structure allows for the modification and development of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,5S)-5-(dibenzylamino)-2,6-dimethyl-4-oxoheptanamide
- (2S,5S)-2,5-dimethylpiperazine
Uniqueness
Compared to similar compounds, (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions and applications that are not possible with other compounds .
Propriétés
Numéro CAS |
156732-14-8 |
|---|---|
Formule moléculaire |
C32H34N2O |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
(2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one |
InChI |
InChI=1S/C32H34N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-31H,21-25,33H2/t30-,31-/m0/s1 |
Clé InChI |
UFOVHIRHDJTQPV-CONSDPRKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](CC(=O)[C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(=O)C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


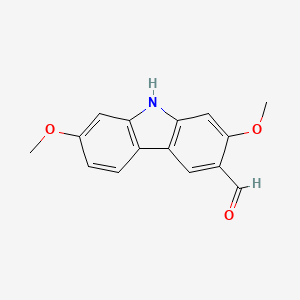
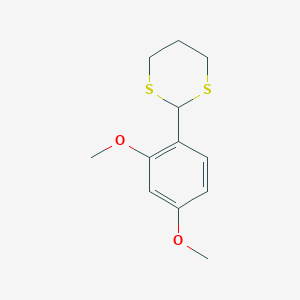
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)
![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)

![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
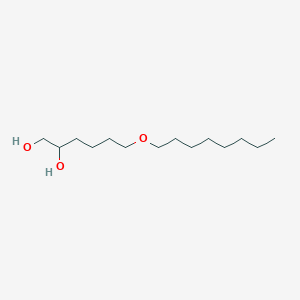
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
